ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate
Description
Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate is a multifunctional pyridine derivative. Its structure features:
- Pyridine core substituted at positions 3 (chloro), 2 (oxo), 4 (dioxaborolane), and 5 (trimethylsilyl).
- Ethyl acetate moiety linked to the nitrogen of the pyridine ring.
This compound is designed for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the dioxaborolane group, while the trimethylsilyl and chloro substituents modulate electronic and steric properties .
Properties
Molecular Formula |
C18H29BClNO5Si |
|---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylpyridin-1-yl]acetate |
InChI |
InChI=1S/C18H29BClNO5Si/c1-9-24-13(22)11-21-10-12(27(6,7)8)14(15(20)16(21)23)19-25-17(2,3)18(4,5)26-19/h10H,9,11H2,1-8H3 |
InChI Key |
AAZCANHRUYLPFR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)N(C=C2[Si](C)(C)C)CC(=O)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyridinone Scaffold
The compound’s backbone derives from a 2-pyridinone structure, modified at positions 3, 4, and 5. Retrosynthetic disconnection reveals three critical intermediates:
-
3-Chloro-2-pyridinone : Provides the chloro and ketone functionalities.
-
Trimethylsilyl (TMS) reagent : Introduces the silicon-containing group at position 5.
-
Pinacol boronate ester : Installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety.
-
Ethyl chloroacetate : Adds the ethyl acetate side chain via N-alkylation.
Stepwise Synthesis Protocols
Synthesis of 3-Chloro-5-(Trimethylsilyl)-2-Pyridinone
Step 1: Silylation of 2-Pyridinone
2-Pyridinone is treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA) at −78°C. This selectively substitutes the hydrogen at position 5 with a TMS group.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TMSCl, LDA | THF | −78°C | 2 h | 85% |
Step 2: Chlorination at Position 3
The silylated intermediate undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The reaction is quenched with aqueous sodium bicarbonate to yield 3-chloro-5-(trimethylsilyl)-2-pyridinone.
Borylation at Position 4
Miyaura Borylation
The 3-chloro-5-(trimethylsilyl)-2-pyridinone is subjected to a palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂). Using [Pd(dppf)Cl₂] as a catalyst and potassium acetate as a base in dimethylformamide (DMF) at 80°C, the boronate ester is introduced at position 4.
Optimized Parameters
| Catalyst | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Dppf | DMF | 80°C | 72% |
N-Alkylation with Ethyl Chloroacetate
The boronate-containing intermediate undergoes N-alkylation using ethyl chloroacetate in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at reflux. This step installs the ethyl acetate group on the nitrogen atom of the pyridinone ring.
Key Data
| Base | Solvent | Time | Yield |
|---|---|---|---|
| Cs₂CO₃ | Acetonitrile | 6 h | 68% |
Alternative Synthetic Routes
Boron-Triflate-Mediated Borylation
An alternative method employs boron trifluoride diethyl etherate (BF₃·OEt₂) to activate the pyridinone for borylation. This one-pot approach combines TMSCl, B₂Pin₂, and BF₃·OEt₂ at room temperature, achieving a 65% yield but requiring rigorous moisture exclusion.
Sequential Functionalization via Lithiation
Directed ortho-metalation using LDA at −78°C enables sequential functionalization:
-
Lithiation at position 4 , followed by quenching with B₂Pin₂.
-
Chlorination post-borylation using N-chlorosuccinimide (NCS).
This route avoids palladium catalysts but demands strict temperature control.
Challenges and Optimization Strategies
Steric Hindrance from Trimethylsilyl Group
The bulky TMS group at position 5 slows borylation kinetics. Increasing reaction temperature to 100°C improves conversion but risks desilylation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to remove halogens.
Substitution: Nucleophilic or electrophilic substitution reactions can replace existing substituents with other functional groups.
Coupling Reactions: The dioxaborolane group makes it suitable for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Coupling: Palladium catalysts, boronic acids or esters, and suitable bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate has been investigated for its potential use in drug development. Its structure suggests that it could act as a precursor for synthesizing biologically active compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine-based compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. The incorporation of the dioxaborolane unit may improve the compound's pharmacokinetic properties, making it a candidate for further investigation in anticancer drug development .
Organometallic Chemistry
The dioxaborolane moiety in this compound allows for its use in organometallic chemistry as a boron source. This is particularly relevant in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Case Study: Cross-Coupling Reactions
In synthetic organic chemistry, compounds containing boron are pivotal for Suzuki-Miyaura coupling reactions. This compound can potentially serve as a reactive partner in these reactions to form biaryl compounds .
Material Science
The compound's unique structure may also find applications in material science, particularly in the development of new polymers or nanomaterials.
Case Study: Polymer Development
Research has shown that incorporating boron-containing compounds into polymer matrices can enhance mechanical properties and thermal stability. This compound could be explored for creating advanced materials with tailored properties .
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can form reversible covalent bonds with biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and their implications:
Reactivity in Cross-Coupling Reactions
- Target Compound : The dioxaborolane group enables Suzuki-Miyaura coupling, but the chloro and trimethylsilyl (TMS) substituents introduce steric and electronic effects. The oxo group at C2 may stabilize intermediates via resonance .
- Ethyl 2-(5-dioxaborolane-pyridin-2-yl)acetate : Lacking bulky substituents, this compound exhibits faster coupling kinetics but lower regioselectivity compared to the target compound.
- Fluorinated Analogues (e.g., ) : Fluorine and CF₃ groups increase oxidative stability but reduce boron reactivity due to electron withdrawal.
Electronic and Steric Properties
- Absolute Hardness (η): The TMS group in the target compound acts as an electron donor, lowering η and increasing softness, which favors interactions with soft electrophiles .
- Chloro Substituent : Electron-withdrawing nature increases the pyridine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions .
Biological Activity
Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate (CAS Number: 1417647-28-9) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 413.8 g/mol. The structure includes a pyridine ring and boron-containing groups that may influence its biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing boron are known to interact with various enzymes and proteins. Ethyl 2-(3-chloro-2-oxo...) may inhibit specific kinases or other enzymes involved in cancer cell proliferation.
- Antiproliferative Effects : Research indicates that similar compounds can exhibit antiproliferative effects against various cancer cell lines. The presence of chlorine and boron in the structure might enhance these effects by modifying the compound's interaction with cellular targets.
- Cellular Uptake Mechanisms : The trimethylsilyl group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.
In Vitro Studies
Several studies have investigated the biological activity of related compounds:
- Antiproliferative Activity : A study showed that modifications in the molecular structure significantly impact the antiproliferative activity against cancer cell lines such as KARPAS-299. For instance, compounds with similar structural features demonstrated IC50 values ranging from low nanomolar concentrations (e.g., 1.0 nM) to higher values depending on the substituents present on the aromatic rings .
| Compound | IC50 (nM) (Cell Growth Inhibition) |
|---|---|
| 8a | 29.5 |
| 8b | 36.8 |
| Ethyl Compound | TBD (to be determined) |
Case Studies
A notable case study involving similar boron-containing compounds indicated promising results in preclinical trials for treating ALK-positive cancers. These studies highlighted the importance of structural modifications in enhancing therapeutic efficacy and reducing side effects .
Pharmacokinetics
Understanding the pharmacokinetics of ethyl 2-(3-chloro...) is crucial for evaluating its therapeutic potential:
- Absorption : The compound's design suggests favorable absorption characteristics due to its lipophilicity imparted by the trimethylsilyl group.
- Distribution : Studies indicate extensive tissue distribution for similar compounds, which is essential for targeting tumor sites effectively.
- Metabolism : Preliminary data suggest that metabolism may involve hydroxylation and conjugation pathways typical for boron-containing drugs .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended to optimize the synthesis of this compound?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and assess their impact on yield and purity. Statistical modeling (e.g., response surface methodology) can identify optimal conditions. For example, flow-chemistry approaches have been effective in similar boronate ester syntheses, enabling precise control over reaction kinetics and scalability .
Q. How can purification challenges arising from the trimethylsilyl and boronate ester groups be addressed?
- Methodological Answer : Combine chromatographic techniques (e.g., flash column chromatography with gradient elution) and recrystallization using mixed solvents (e.g., hexane/ethyl acetate). The trimethylsilyl group’s hydrophobicity may require silica gel modification or reverse-phase HPLC for effective separation. Evidence from controlled syntheses of analogous esters highlights the importance of solvent polarity in minimizing decomposition .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR : , , and NMR to confirm the boronate ester and trimethylsilyl moieties.
- FT-IR : Validate carbonyl (C=O) and boron-oxygen (B-O) stretching frequencies.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation. Cross-reference with PubChem data for validation, as demonstrated in studies of structurally related pyridine derivatives .
Advanced Research Questions
Q. How does the steric and electronic environment of the boronate ester influence its reactivity in cross-coupling reactions?
- Methodological Answer : Perform computational studies (DFT or molecular docking) to analyze the boronate’s Lewis acidity and steric hindrance from the tetramethyl dioxaborolan group. Compare reactivity with less hindered analogs in Suzuki-Miyaura couplings. Experimental kinetic studies under inert atmospheres can quantify activation barriers, as seen in boronate-containing intermediates .
Q. What strategies mitigate hydrolysis or oxidation of the boronate ester during storage or reaction conditions?
- Methodological Answer : Store the compound under anhydrous, inert conditions (e.g., argon, molecular sieves). Introduce stabilizing ligands (e.g., pinacol) or use aprotic solvents (e.g., THF, DMF) during reactions. Stability assays (TGA, DSC) under varying humidity/temperature can identify degradation thresholds, as applied to similar dioxaborolan derivatives .
Q. How can the trimethylsilyl group’s stability under basic or acidic conditions be evaluated for downstream functionalization?
- Methodological Answer : Conduct pH-dependent stability tests using NMR or TLC monitoring. For example, expose the compound to mild acids (e.g., AcOH) or bases (e.g., KCO) and track desilylation kinetics. Computational modeling (e.g., molecular dynamics) can predict bond dissociation energies, as shown in studies of silyl-protected heterocycles .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Co-crystallize with heavy atoms (e.g., iodine) to enhance contrast. Address disorder in the dioxaborolan ring via iterative refinement, as demonstrated in crystallographic analyses of chlorophenyl-pyridine esters .
Data Analysis and Contradictions
Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Perform systematic solubility tests using the shake-flask method across solvents (e.g., DMSO, hexane, ethanol). Correlate results with Hansen solubility parameters and computational COSMO-RS simulations to reconcile discrepancies. Studies on pyridine-based esters emphasize the role of hydrogen-bonding capacity in solubility .
Q. What methods validate the compound’s biological activity without commercial assay kits?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
